Cas no 879996-58-4 (3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde)
3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-Ethoxy-phenyl)-1H-pyrazole-4-carbaldehyde
- 3-(4-Ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
- DTXSID701240779
- 879996-58-4
- MFCD08056095
- CS-0151468
- 5-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
- AKOS005144396
- LS-02796
- D97604
- 3-(4-Ethoxyphenyl)-1H-pyrazole-4-carboxaldehyde
- EN300-6502524
- AKOS000112391
- 5-(4-Ethoxy-phenyl)-1H-pyrazole-4-carbaldeh yde
- BB 0249029
- Z3214214694
- ALBB-007491
- STK504567
- DB-365514
- BBL022463
- SY079650
- 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
-
- MDL: MFCD08056095
- Inchi: 1S/C12H12N2O2/c1-2-16-11-5-3-9(4-6-11)12-10(8-15)7-13-14-12/h3-8H,2H2,1H3,(H,13,14)
- InChI Key: WPJPLQDIKYABKY-UHFFFAOYSA-N
- SMILES: O(CC)C1C=CC(=CC=1)C1=C(C=O)C=NN1
Computed Properties
- Exact Mass: 216.089877630g/mol
- Monoisotopic Mass: 216.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 55Ų
3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 058835-1g |
3-(4-Ethoxy-phenyl)-1H-pyrazole-4-carbaldehyde |
879996-58-4 | 95+% | 1g |
£307.00 | 2022-03-01 | |
| Fluorochem | 058835-5g |
3-(4-Ethoxy-phenyl)-1H-pyrazole-4-carbaldehyde |
879996-58-4 | 95+% | 5g |
£1021.00 | 2022-03-01 | |
| Fluorochem | 058835-10g |
3-(4-Ethoxy-phenyl)-1H-pyrazole-4-carbaldehyde |
879996-58-4 | 95+% | 10g |
£1633.00 | 2022-03-01 | |
| Chemenu | CM315063-5g |
3-(4-Ethoxyphenyl)-1H-pyrazole-4-carbaldehyde |
879996-58-4 | 95% | 5g |
$825 | 2021-08-18 | |
| TRC | E677508-100mg |
3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde |
879996-58-4 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E677508-500mg |
3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde |
879996-58-4 | 500mg |
$ 230.00 | 2022-06-05 | ||
| TRC | E677508-1g |
3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde |
879996-58-4 | 1g |
$ 340.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020449-500mg |
3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde |
879996-58-4 | 500mg |
2957.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CC072-1g |
3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde |
879996-58-4 | 95+% | 1g |
2566.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CC072-50mg |
3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde |
879996-58-4 | 95+% | 50mg |
292.0CNY | 2021-07-13 |
3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde Suppliers
3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde Related Literature
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde
Professional Introduction to 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS No. 879996-58-4)
3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This heterocyclic aldehyde derivative has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. With a CAS number of 879996-58-4, it serves as a key intermediate in synthesizing various bioactive molecules, particularly those targeting neurological and inflammatory disorders.
The compound’s molecular structure consists of a pyrazole core substituted with an ethoxy group at the 4-position and an aldehyde functional group at the 4-carboxyl position. This arrangement imparts distinct reactivity, making it a valuable scaffold for further chemical modifications. The presence of the aromatic ring system enhances its interaction with biological targets, which is crucial for developing high-affinity ligands.
In recent years, there has been growing interest in exploring the pharmacological properties of pyrazole derivatives. Studies have demonstrated that compounds with similar structures exhibit promising activities against various diseases. For instance, research indicates that 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde may possess anti-inflammatory and antioxidant properties, which are essential for mitigating chronic conditions such as arthritis and neurodegenerative diseases.
The synthesis of this compound involves multi-step organic reactions, typically starting from readily available precursors like 4-ethoxybenzaldehyde and hydrazine derivatives. The aldehyde group at the 4-position allows for further functionalization, enabling the introduction of additional pharmacophores or tags for drug delivery systems. This flexibility makes it an attractive candidate for medicinal chemists seeking to develop novel therapeutics.
Recent advancements in computational chemistry have facilitated the rapid screening of such compounds for biological activity. Molecular docking studies have shown that 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde can interact with specific binding pockets on target proteins, suggesting its potential as a lead compound in drug development. These virtual experiments have guided experimental synthesis efforts, optimizing conditions to enhance yield and purity.
The compound’s stability under various conditions is another critical factor in its utility as a pharmaceutical intermediate. Preliminary data suggest that it remains stable under ambient temperatures and standard storage conditions, ensuring its suitability for industrial-scale production. Furthermore, its solubility profile in common organic solvents makes it compatible with a wide range of synthetic protocols.
In the context of drug discovery pipelines, 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde has been incorporated into several innovative projects aimed at addressing unmet medical needs. Researchers are investigating its potential as a precursor for kinase inhibitors, which play a pivotal role in treating cancers and inflammatory diseases. The pyrazole moiety’s ability to modulate enzyme activity makes it a compelling choice for such applications.
The growing body of evidence supporting the therapeutic potential of this compound has prompted further exploration into its mechanism of action. In vitro studies have revealed that it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting pathological signaling pathways. This mechanism aligns with current trends in drug development, where targeted inhibition is preferred over broad-spectrum approaches.
The chemical diversity offered by derivatives of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde also opens up possibilities for structure-activity relationship (SAR) studies. By systematically modifying substituents on the pyrazole ring or the aromatic moiety, researchers can fine-tune the pharmacological profile to achieve desired effects while minimizing side reactions. Such modifications are essential for optimizing drug candidates before they enter clinical trials.
The compound’s role in combinatorial chemistry is equally noteworthy. Its versatility as a building block allows chemists to generate libraries of diverse analogs efficiently. High-throughput screening (HTS) techniques can then be employed to identify promising candidates among these libraries, streamlining the drug discovery process.
Ethical considerations are paramount when developing new pharmaceuticals, and researchers adhering to stringent guidelines ensure that all studies are conducted responsibly. The use of computational methods to predict toxicities and interactions before experimental validation helps mitigate risks associated with novel compounds like this one.
The future prospects of 3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde are bright, with ongoing research expanding its potential applications beyond traditional therapeutic areas. Its adaptability as a scaffold for drug design positions it as a cornerstone in modern medicinal chemistry efforts aimed at addressing complex diseases effectively.
879996-58-4 (3-(4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)